molecular formula C12H24N2O B2944493 3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol CAS No. 956938-47-9

3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol

Cat. No.: B2944493
CAS No.: 956938-47-9
M. Wt: 212.337
InChI Key: SRWIIWJAYHBKFC-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,5-Trimethyl-3,7-diaza-bicyclo[3.3.1]nonane . These types of compounds are known to possess several biological activities and are used in various fields such as asymmetric catalysis, ion receptors, metallocycles, and molecular tweezers .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of oxime with various aldehydes and ketones . The resulting oximes of 2-substituted 1,3-diazaadamantanes are then reduced to obtain the final product .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a bicyclo[3.3.1]nonane moiety . This structure is predominant in most biologically active natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents present in the molecule. For example, 3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane has a molecular weight of 182.31 .

Scientific Research Applications

Structural and Conformational Properties

A foundational aspect of research on 3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol focuses on its structural and conformational properties. The crystal structure and conformational dynamics have been extensively studied, revealing insights into the molecule's behavior in different environments. For instance, studies have shown that diazabicyclanones and diazabicyclanols, including variants of the compound , adopt specific conformations that are influenced by solvent polarity and the presence of intramolecular hydrogen bonding. These conformations play a crucial role in the compound's reactivity and interactions with other molecules (Gálvez et al., 1985).

Pharmacological Applications

The pharmacological applications of derivatives of this compound have been a subject of interest. Research into esters derived from this compound has provided insights into its potential use in medical and pharmacological fields. For example, new esters have been synthesized and studied for their conformational properties and stereoelectronic effects, which are crucial for understanding their biological activity (Fernández et al., 1995).

Material Science and Delivery Systems

Another area of application is in material science, particularly in the design of stimulus-sensitive delivery systems. The unique structural properties of this compound derivatives have been utilized to create liposomal delivery systems. These systems can rapidly release water-soluble compounds in response to external stimuli, such as pH changes, making them promising for targeted drug delivery applications (Veremeeva et al., 2021).

Future Directions

The future directions in the research of these compounds could involve exploring their potential applications in various fields such as asymmetric catalysis, ion receptors, metallocycles, and molecular tweezers . Additionally, their biological activities could be further investigated for potential medicinal uses .

Mechanism of Action

Properties

IUPAC Name

1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-9(2)14-7-11(3)5-13-6-12(4,8-14)10(11)15/h9-10,13,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWIIWJAYHBKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2(CNCC(C1)(C2O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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